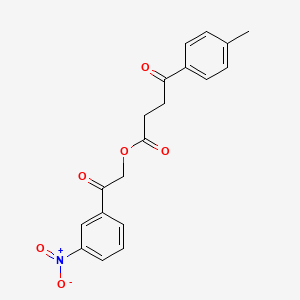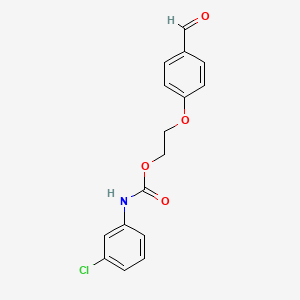![molecular formula C20H26O4 B5033629 2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5033629.png)
2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene, commonly known as TMB-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMB-4 belongs to the family of calixarene-based compounds, which are known for their unique structural properties and versatile applications in various fields.
Mécanisme D'action
The mechanism of action of TMB-4 is based on its unique structural properties, which allow it to selectively bind to certain biomolecules. TMB-4 contains a hydrophobic cavity that can accommodate the hydrophobic side chains of amino acids and peptides, while the hydrophilic exterior of the molecule interacts with the solvent molecules. This selective binding mechanism is based on the principle of molecular recognition, which is essential for many biological processes.
Biochemical and Physiological Effects:
TMB-4 has been shown to have several biochemical and physiological effects, including its ability to selectively bind to certain biomolecules. This property of TMB-4 has been used for the purification and identification of various biomolecules, including amino acids, peptides, and proteins. Additionally, TMB-4 has been shown to have antimicrobial properties, which can be used for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMB-4 is its ability to selectively bind to certain biomolecules, which can be used for their purification and identification. Additionally, TMB-4 has been shown to have antimicrobial properties, which can be used for the development of new antibiotics. However, one of the main limitations of TMB-4 is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of TMB-4, including its potential applications in the development of new antibiotics, molecular sensors, and drug delivery systems. Additionally, further studies are needed to better understand the mechanism of action of TMB-4 and its interactions with various biomolecules. Finally, the synthesis method of TMB-4 can be further optimized to improve its yield and purity, which can lead to more efficient and cost-effective production.
Méthodes De Synthèse
TMB-4 can be synthesized using several different methods, including the reaction of p-tert-butylcalix[4]arene with 3-ethoxyphenol and ethylene oxide in the presence of a catalyst. The resulting product is then further reacted with 1,4-dimethylbenzene to obtain TMB-4 in high yields and purity.
Applications De Recherche Scientifique
TMB-4 has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and biophysics. One of the most promising applications of TMB-4 is its use as a molecular receptor for various biomolecules, including amino acids, peptides, and proteins. TMB-4 has been shown to selectively bind to these biomolecules, which can be used for their purification and identification.
Propriétés
IUPAC Name |
2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-18-6-5-7-19(15-18)23-12-10-21-11-13-24-20-14-16(2)8-9-17(20)3/h5-9,14-15H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECHAXPLEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-difluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5033572.png)
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
![4-[(benzylthio)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5033585.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)

![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5033609.png)




![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5033647.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5033649.png)
